molecular formula C19H26O2 B1213577 UNII-8H078980J4 CAS No. 1229-33-0

UNII-8H078980J4

Cat. No.: B1213577
CAS No.: 1229-33-0
M. Wt: 286.4 g/mol
InChI Key: SLNMIOMHGWEGBR-QHWILLEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-estra-1,3,5(10)-trien-16-ol, (16.beta.)- . This compound has a molecular formula of C19H26O2 and a molecular weight of 286.4085 g/mol . It is a derivative of estradiol, a form of estrogen, and is characterized by its methoxy group at the third position and a hydroxyl group at the sixteenth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-estra-1,3,5(10)-trien-16-ol typically involves the methylation of estradiol. The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-estra-1,3,5(10)-trien-16-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxy-estra-1,3,5(10)-trien-16-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-estra-1,3,5(10)-trien-16-ol involves its interaction with estrogen receptors. Upon binding to the receptor, it induces a conformational change that allows the receptor to interact with specific DNA sequences, leading to the transcription of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions and secondary sexual characteristics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-estra-1,3,5(10)-trien-16-ol is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the methoxy group at the third position enhances its stability and alters its interaction with estrogen receptors compared to other similar compounds .

Properties

CAS No.

1229-33-0

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(8S,9S,13R,14S,16S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol

InChI

InChI=1S/C19H26O2/c1-19-8-7-16-15-6-4-14(21-2)9-12(15)3-5-17(16)18(19)10-13(20)11-19/h4,6,9,13,16-18,20H,3,5,7-8,10-11H2,1-2H3/t13-,16+,17+,18-,19+/m0/s1

InChI Key

SLNMIOMHGWEGBR-QHWILLEASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H](C2)O)CCC4=C3C=CC(=C4)OC

SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)OC

Canonical SMILES

CC12CCC3C(C1CC(C2)O)CCC4=C3C=CC(=C4)OC

1229-33-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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